Methods and Technical Details
The synthesis of UH-AH 37 involves several steps, typically starting from readily available precursors. Common methods include:
The synthesis typically concludes with purification steps such as column chromatography or recrystallization to isolate UH-AH 37 in a pure form.
Structure and Data
The molecular structure of UH-AH 37 can be characterized using various spectroscopic techniques:
The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Reactions and Technical Details
UH-AH 37 participates in various chemical reactions typical for organic compounds, including:
The specific reaction pathways depend on the functional groups attached to the core structure of UH-AH 37.
Process and Data
The mechanism of action for UH-AH 37 is likely related to its interactions at the molecular level with biological targets. For instance:
Data supporting these mechanisms often come from kinetic studies and binding affinity assays.
Physical Properties
Chemical Properties
Relevant data can be obtained through standard laboratory analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Scientific Uses
UH-AH 37 has potential applications across several fields:
These applications highlight the versatility of UH-AH 37 in advancing scientific research and technology.
UH-AH 37 (6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo-[b,e][1,4]diazepine-11-one hydrochloride) emerged in the early 1990s as a novel muscarinic antagonist during efforts to expand the pharmacological toolkit for subtype-selective receptor modulation. Developed as a pirenzepine derivative, its synthesis aimed to overcome the selectivity limitations of earlier antagonists like pirenzepine (M₁-preferring) and AF-DX 116 (M₂-preferring). Initial functional studies characterized UH-AH 37 as a competitive antagonist with a distinctive receptor interaction profile, showing high affinity for M₁ and M₃ subtypes but low affinity for M₂ receptors. This contrasted sharply with its parent compound, pirenzepine, which exhibited low M₃ affinity [1] [5]. Its discovery provided critical insights into the structural determinants of muscarinic receptor selectivity and enabled more precise dissection of cholinergic pathways.
UH-AH 37 belongs to the dibenzodiazepine class of muscarinic antagonists, sharing core structural features with pirenzepine. Its molecular structure comprises:
Table 1: Structural Comparison of UH-AH 37 and Pirenzepine
Feature | Pirenzepine | UH-AH 37 |
---|---|---|
Core Structure | Dibenzodiazepine | Dibenzodiazepinone |
Position 5 Substituent | N-methylpiperazine | 1-Methyl-4-piperidinylacetyl |
Position 6 Substituent | None | Chloro |
Key Functional Group | Tertiary amine | Tertiary amine + carbonyl linker |
The carbonyl group in the acetyl linker introduces conformational flexibility and additional hydrogen-bonding capacity, while the chloro substituent increases hydrophobic surface area. These modifications enable UH-AH 37 to access receptor epitopes beyond pirenzepine’s binding domain, explaining its divergent selectivity [1].
UH-AH 37’s pharmacological profile marked a breakthrough in understanding muscarinic receptor heterogeneity. Key advancements include:
Table 2: Affinity Profile of UH-AH 37 Across Muscarinic Receptor Subtypes
Receptor Subtype | Tissue/System | pA₂/pKᵢ | Selectivity vs. M₂ |
---|---|---|---|
M₁ (m1) | Rabbit vas deferens | 8.49 | 72-fold |
M₂ (m2) | Rat left atrium | 6.63 | - |
M₃ (m3) | Rat ileum | 8.04 | 26-fold |
m4 | Cloned human (CHO cells) | 8.32 | 9-fold |
m5 | Cloned human (CHO cells) | 8.32 | 9-fold |
Data synthesized from functional (pA₂) and binding (pKᵢ) studies [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7